molecular formula C25H34O10 B12393257 7-[(E)-7-hydroxy-3,7-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one

7-[(E)-7-hydroxy-3,7-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one

Cat. No.: B12393257
M. Wt: 494.5 g/mol
InChI Key: FHSVEVZRJJWBAP-XHCRGHORSA-N
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Description

The compound 7-[(E)-7-hydroxy-3,7-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one is a complex organic molecule that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are widely found in various plants. This particular compound is characterized by its unique structure, which includes a chromen-2-one core linked to a hydroxy-substituted octenoxy chain and a trihydroxy oxane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(E)-7-hydroxy-3,7-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one involves several steps, starting from readily available precursors. The key steps include:

    Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Attachment of the octenoxy chain: This step involves the coupling of the chromen-2-one core with an appropriate octenoxy precursor, typically using a palladium-catalyzed cross-coupling reaction.

    Introduction of the trihydroxy oxane moiety: This is achieved through glycosylation reactions, where the octenoxy chain is linked to a protected sugar derivative, followed by deprotection to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Optimization of reaction conditions: Temperature, solvent, and catalyst concentrations are adjusted to maximize yield.

    Purification techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-[(E)-7-hydroxy-3,7-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one: undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bonds and carbonyl groups can be reduced to form saturated derivatives.

    Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers, esters, or sulfonates.

Scientific Research Applications

7-[(E)-7-hydroxy-3,7-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one: has various applications in scientific research:

    Chemistry: Used as a model compound to study flavonoid chemistry and reactivity.

    Biology: Investigated for its potential antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 7-[(E)-7-hydroxy-3,7-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one involves its interaction with various molecular targets and pathways:

    Antioxidant activity: Scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

    Anti-inflammatory activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

    Antimicrobial activity: Disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

Comparison with Similar Compounds

7-[(E)-7-hydroxy-3,7-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one: can be compared with other flavonoids such as quercetin, kaempferol, and luteolin. These compounds share similar structural features but differ in their substitution patterns and biological activities:

    Quercetin: Known for its strong antioxidant and anti-inflammatory properties.

    Kaempferol: Exhibits anticancer and cardioprotective effects.

    Luteolin: Possesses anti-inflammatory and neuroprotective activities.

The uniqueness of This compound lies in its specific substitution pattern, which may confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C25H34O10

Molecular Weight

494.5 g/mol

IUPAC Name

7-[(E)-7-hydroxy-3,7-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one

InChI

InChI=1S/C25H34O10/c1-14(10-11-32-16-7-5-15-6-9-20(27)33-17(15)12-16)4-8-19(25(2,3)31)35-24-23(30)22(29)21(28)18(13-26)34-24/h5-7,9-10,12,18-19,21-24,26,28-31H,4,8,11,13H2,1-3H3/b14-10+/t18-,19?,21-,22+,23-,24+/m1/s1

InChI Key

FHSVEVZRJJWBAP-XHCRGHORSA-N

Isomeric SMILES

C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/CCC(C(C)(C)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC(C(C)(C)O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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